molecular formula C10H14N2 B11746461 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine

1,2,3,4-Tetrahydroquinolin-4-ylmethanamine

Cat. No.: B11746461
M. Wt: 162.23 g/mol
InChI Key: RXKPYLHJAFBRGA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-ylmethanamine: is a chemical compound with the molecular formula C10H14N2 It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by amination. For instance, the reduction of 4-quinolinecarboxaldehyde using sodium borohydride, followed by reductive amination with ammonia or an amine source, can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction and amination processes. These methods are optimized for high yield and purity, often utilizing catalytic hydrogenation and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ylmethanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPYLHJAFBRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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